Cas no 1026194-47-7 (4-Methoxypyridazin-3-amine)

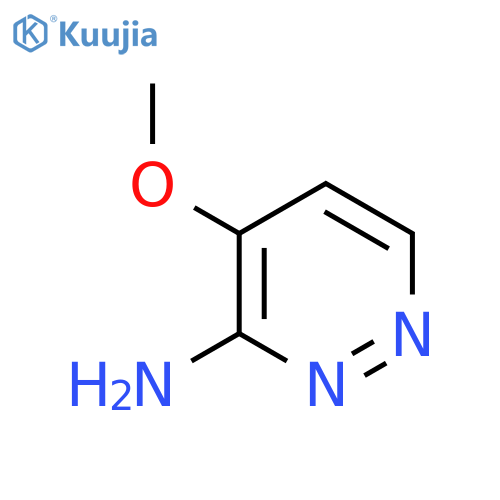

4-Methoxypyridazin-3-amine structure

商品名:4-Methoxypyridazin-3-amine

4-Methoxypyridazin-3-amine 化学的及び物理的性質

名前と識別子

-

- 4-methoxypyridazin-3-amine

- 3-amino-4-methoxypyridazine

- ZHMFSQJMTITBJA-UHFFFAOYSA-N

- 4-Methoxypyridazin-3-amine

-

- インチ: 1S/C5H7N3O/c1-9-4-2-3-7-8-5(4)6/h2-3H,1H3,(H2,6,8)

- InChIKey: ZHMFSQJMTITBJA-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CN=NC=1N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 88.3

- トポロジー分子極性表面積: 61

4-Methoxypyridazin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M226853-100mg |

4-Methoxypyridazin-3-amine |

1026194-47-7 | 100mg |

$ 574.00 | 2023-09-07 | ||

| Enamine | EN300-130057-0.5g |

4-methoxypyridazin-3-amine |

1026194-47-7 | 95% | 0.5g |

$1393.0 | 2023-06-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23411-1G |

4-methoxypyridazin-3-amine |

1026194-47-7 | 95% | 1g |

¥ 6,402.00 | 2023-04-03 | |

| TRC | M226853-5mg |

4-Methoxypyridazin-3-amine |

1026194-47-7 | 5mg |

$ 100.00 | 2023-02-03 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23411-250MG |

4-methoxypyridazin-3-amine |

1026194-47-7 | 95% | 250MG |

¥ 2,560.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23411-500MG |

4-methoxypyridazin-3-amine |

1026194-47-7 | 95% | 500MG |

¥ 4,270.00 | 2023-04-03 | |

| TRC | M226853-50mg |

4-Methoxypyridazin-3-amine |

1026194-47-7 | 50mg |

$ 322.00 | 2023-09-07 | ||

| Enamine | EN300-130057-0.1g |

4-methoxypyridazin-3-amine |

1026194-47-7 | 95% | 0.1g |

$619.0 | 2023-06-08 | |

| Enamine | EN300-130057-5000mg |

4-methoxypyridazin-3-amine |

1026194-47-7 | 95.0% | 5000mg |

$5179.0 | 2023-09-30 | |

| 1PlusChem | 1P01A698-50mg |

4-methoxypyridazin-3-amine |

1026194-47-7 | 95% | 50mg |

$648.00 | 2023-12-27 |

4-Methoxypyridazin-3-amine 関連文献

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

1026194-47-7 (4-Methoxypyridazin-3-amine) 関連製品

- 20733-11-3(4-Methoxypyridazine)

- 62732-89-2(1H-Indazol-3-amine, 5,6-dimethoxy-)

- 779264-09-4(3-Pyridazinamine,5-methoxy-N,N-dimethyl-)

- 743363-78-2(4-Pyridazinol,3-(dimethylamino)-)

- 25015-73-0(3-aminopyridazin-4-ol)

- 763022-32-8(4-Pyridazinol,6-(dimethylamino)-)

- 782388-75-4(3-Pyridazinamine,5-ethoxy-N,N-dimethyl-(9CI))

- 10201-71-5(2-Amino-3-methoxypyridine)

- 121041-41-6(6-(4-Methoxyphenoxy)pyridazin-3-amine)

- 760884-24-0(3-Pyridazinamine,4-methoxy-N,N-dimethyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1026194-47-7)4-Methoxypyridazin-3-amine

清らかである:99%

はかる:1g

価格 ($):821.0